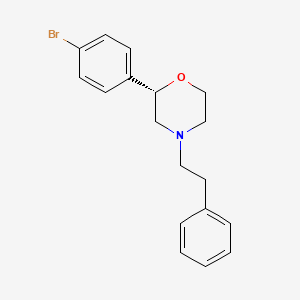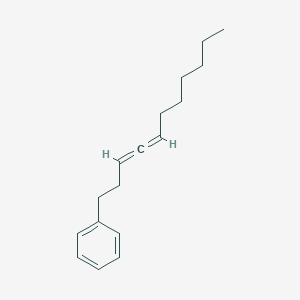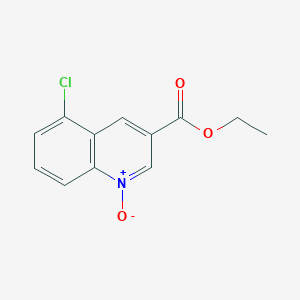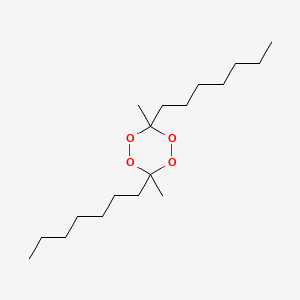
(2S)-2-(4-bromophenyl)-4-(2-phenylethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane is an organic peroxide compound known for its unique structure and properties Organic peroxides, including tetroxanes, are characterized by the presence of a peroxide group (–O–O–) and are often used in various chemical reactions due to their ability to release oxygen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane typically involves the reaction of heptanal with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which then undergoes cyclization to form the tetroxane ring. The reaction conditions often include:
Temperature: Typically carried out at low temperatures to prevent decomposition.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or chloroform are commonly used.
Industrial Production Methods
Industrial production of 3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of aldehydes or ketones.
Reduction: Reduction of the peroxide group can yield alcohols.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like ethanol, methanol, and acetone.
Major Products Formed
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted organic compounds depending on the reagents used.
科学的研究の応用
3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to release oxygen.
Industry: Used in polymerization reactions as an initiator and in the production of various polymers and resins.
作用機序
The mechanism of action of 3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane involves the cleavage of the peroxide bond to release oxygen. This process can generate reactive oxygen species (ROS), which can participate in various chemical reactions. The molecular targets and pathways involved include:
Oxidative Stress: The generation of ROS can induce oxidative stress in biological systems, leading to potential antimicrobial effects.
Polymerization: In industrial applications, the release of oxygen can initiate polymerization reactions.
類似化合物との比較
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: Similar structure but with different alkyl groups.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Known for its explosive properties and used in different applications.
Formaldehyde Diperoxide: Another organic peroxide with similar reactivity but different applications.
Uniqueness
3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane is unique due to its specific alkyl groups, which influence its reactivity and applications. The presence of heptyl groups can enhance its solubility in organic solvents and affect its stability and reactivity compared to other tetroxanes.
特性
CAS番号 |
920798-85-2 |
|---|---|
分子式 |
C18H20BrNO |
分子量 |
346.3 g/mol |
IUPAC名 |
(2S)-2-(4-bromophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20BrNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m1/s1 |
InChIキー |
CAJBUAPGXWAZRG-GOSISDBHSA-N |
異性体SMILES |
C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
正規SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-5-hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14195527.png)

![Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-](/img/structure/B14195546.png)


![2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile](/img/structure/B14195554.png)
![N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B14195555.png)


![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)


![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
